N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide
Overview
Description
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTP and has been found to have several interesting properties that make it a promising candidate for use in various fields of research.
Scientific Research Applications
BPTP has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. BPTP has been shown to selectively inhibit dopamine D3 receptors, which are implicated in several neurological disorders, including addiction, depression, and schizophrenia. BPTP has also been found to have potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
Mechanism of Action
The mechanism of action of BPTP is not fully understood. However, it is known to selectively inhibit dopamine D3 receptors. This inhibition leads to a decrease in dopamine release, which is thought to be responsible for its effects on neurological disorders. BPTP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
BPTP has been found to have several biochemical and physiological effects. It has been shown to decrease dopamine release, which is thought to be responsible for its effects on neurological disorders. BPTP has also been found to induce apoptosis in cancer cells, leading to their death. In addition, BPTP has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPTP in lab experiments is its selectivity for dopamine D3 receptors. This selectivity makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the main limitations of using BPTP is its low yield in the synthesis process, which makes it expensive to produce.
Future Directions
There are several future directions for research on BPTP. One area of research is in the development of new drugs that target dopamine D3 receptors. BPTP has shown promise in this area, and further research could lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new cancer treatments. BPTP has been shown to have anti-cancer properties, and further research could lead to the development of new drugs for the treatment of cancer. Finally, research could be conducted to optimize the synthesis process of BPTP, making it more cost-effective to produce.
Conclusion:
In conclusion, BPTP is a promising compound that has potential applications in several fields of scientific research. Its selectivity for dopamine D3 receptors makes it a useful tool for studying the role of these receptors in neurological disorders. BPTP also has potential applications in cancer research and has been found to have anti-inflammatory properties. However, the low yield in the synthesis process makes it expensive to produce. Further research is needed to optimize the synthesis process, develop new drugs for the treatment of neurological disorders and cancer, and explore other potential applications of BPTP.
properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-6-11-23(18-22)31-2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)19-21-8-4-3-5-9-21/h3-12,17-18,20,25H,13-16,19H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNXKKJMOBFZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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